molecular formula C16H21NO4 B256675 [2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate

[2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate

Cat. No.: B256675
M. Wt: 291.34 g/mol
InChI Key: PBPBFAXLFIYKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylamino group, an oxoethyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-(cyclohexylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. The cyclohexylamino group may interact with enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxybenzoate moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: This compound shares the methoxybenzoate moiety but lacks the cyclohexylamino and oxoethyl groups.

    Ethyl 2-methoxybenzoate: Similar to methyl 2-methoxybenzoate, but with an ethyl ester group instead of a methyl ester.

    2-Methoxybenzamide: Contains the methoxybenzoate structure but with an amide group instead of an ester.

Uniqueness

[2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate is unique due to the presence of the cyclohexylamino and oxoethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s potential for interactions with biological targets and its versatility in synthetic applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate

InChI

InChI=1S/C16H21NO4/c1-20-14-10-6-5-9-13(14)16(19)21-11-15(18)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,18)

InChI Key

PBPBFAXLFIYKAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OCC(=O)NC2CCCCC2

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)NC2CCCCC2

Origin of Product

United States

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